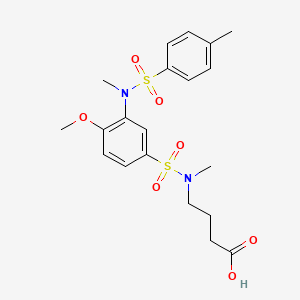

4-(3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-methylphenylsulfonamido)butanoic acid

Description

4-(3-(N,4-Dimethylphenylsulfonamido)-4-methoxy-N-methylphenylsulfonamido)butanoic acid is a bifunctional sulfonamide derivative with a butanoic acid backbone. Its molecular formula is C₁₂H₁₇NO₅S, and its structure features two distinct sulfonamide groups: one substituted with a 4-methoxy-N-methylphenyl moiety and the other with a 3-(N,4-dimethylphenyl) group (). The compound’s SMILES string (CN(CCCC(=O)O)S(=O)(=O)C1=CC=C(C=C1)OC) highlights the methoxy group at the para position of the benzene ring and the methylamino substitution on the sulfonamide nitrogen.

Properties

IUPAC Name |

4-[[4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]phenyl]sulfonyl-methylamino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O7S2/c1-15-7-9-16(10-8-15)31(27,28)22(3)18-14-17(11-12-19(18)29-4)30(25,26)21(2)13-5-6-20(23)24/h7-12,14H,5-6,13H2,1-4H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGVTFZTOZUMHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2)S(=O)(=O)N(C)CCCC(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-methylphenylsulfonamido)butanoic acid can be achieved through multi-step organic synthesis involving aromatic sulfonylation, nucleophilic substitution, and carboxylation. Each step requires specific reagents, catalysts, and controlled conditions to ensure high yield and purity of the final product. Typical reagents might include sulfonyl chlorides, methoxy-substituted anilines, and aliphatic amines, under conditions such as low temperatures and inert atmospheres to prevent oxidation and hydrolysis.

Industrial Production Methods

In an industrial setting, the production might involve optimizing the synthetic route for large-scale synthesis, focusing on reaction efficiency and cost-effectiveness. Continuous flow chemistry could be employed to streamline the process, reducing the reaction times and improving the consistency of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, would be crucial for sustainable industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-methylphenylsulfonamido)butanoic acid can undergo various chemical reactions, including:

Oxidation: Where the sulfur atoms in the sulfonamide groups can be oxidized to sulfone derivatives.

Reduction: Targeting the nitro groups, converting them to amino groups under controlled conditions.

Substitution Reactions: Aromatic substitution to introduce different functional groups into the phenyl rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

Substitution: Using electrophilic aromatic substitution reagents like nitronium ion or acyl chloride under acidic or basic conditions.

Major Products

These reactions yield derivatives with modified functional groups, enhancing the chemical and biological properties of the parent compound.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-(3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-methylphenylsulfonamido)butanoic acid involves several steps that typically include the use of specific reagents and conditions to achieve the desired chemical structure. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the identity and purity of the synthesized compound.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that sulfonamide derivatives can effectively inhibit the growth of various bacteria and fungi. For instance, a study reported that certain sulfonamide compounds demonstrated significant antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus .

Antioxidant Properties

In vitro studies have assessed the antioxidant capabilities of related sulfonamide compounds. These studies typically use assays such as DPPH radical scavenging to evaluate the ability of these compounds to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .

Enzyme Inhibition Studies

Research has also focused on the enzyme inhibitory potential of sulfonamide derivatives, particularly against enzymes like α-glucosidase and acetylcholinesterase. These enzymes are relevant in conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD). Compounds derived from similar structures have been shown to inhibit these enzymes effectively, suggesting their potential therapeutic applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of sulfonamide derivatives for their antimicrobial efficacy against a range of pathogens. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance antimicrobial properties .

Case Study 2: Antioxidant Activity Assessment

In another investigation, various sulfonamide compounds were tested for their antioxidant activity using DPPH assays. The findings revealed that some compounds had significant radical scavenging activity, indicating their potential as antioxidants in pharmaceutical formulations .

Case Study 3: Enzyme Inhibition Research

A study focused on synthesizing new sulfonamide derivatives aimed at inhibiting α-glucosidase and acetylcholinesterase. The results showed promising inhibitory activity, suggesting these compounds could be developed further for treating T2DM and AD .

Mechanism of Action

The biological activity of this compound is primarily due to its ability to interact with molecular targets through hydrogen bonding and electrostatic interactions. The sulfonamide groups mimic natural substrates of enzymes, allowing the compound to inhibit enzyme activity, which is crucial in medicinal applications. This inhibition often occurs through the binding to the active site of the enzyme, preventing the normal substrate from accessing it.

Comparison with Similar Compounds

Sulfonamide Derivatives with Aromatic Substitutions

4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide (CAS: 328015-35-6) Structure: Features a thiazole ring at the terminal amide position instead of the butanoic acid group. Molecular Weight: ~365.44 g/mol (vs. 287.34 g/mol for the target compound).

4-[(3-Chloro-4-Methoxyphenyl)(Methylsulfonyl)Amino]Butanoic Acid (CAS: 1040555-74-5) Structure: Contains a chloro substituent at the 3-position of the methoxyphenyl ring. Impact: The electron-withdrawing chlorine atom may increase metabolic stability compared to the purely methoxy-substituted target compound.

Double Sulfonamide Systems

N-(2,3-Dimethylphenyl)-4-Fluoro-N-[(4-Fluorophenyl)Sulfonyl]Benzenesulfonamide

Butanoic Acid Backbone Variants

4-(N,N-Dimethylamino)Butanoic Acid Structure: Replaces sulfonamide groups with a dimethylamino moiety. Application: Used as a zwitterionic buffer in biochemical assays, contrasting with the sulfonamide-rich target compound’s likely role in enzyme inhibition.

Table 1: Molecular Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Target Compound | C₁₂H₁₇NO₅S | 287.34 | Dual sulfonamides, methoxy |

| 4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(thiazol-2-yl)butanamide | C₁₅H₁₈N₃O₃S₂ | 365.44 | Thiazole, single sulfonamide |

| 4-[(3-Chloro-4-Methoxyphenyl)(Methylsulfonyl)Amino]Butanoic Acid | C₁₂H₁₅ClNO₅S | 328.77 | Chloro, methoxy, methylsulfonyl |

| N-(2,3-Dimethylphenyl)-4-Fluoro-N-[(4-Fluorophenyl)Sulfonyl]Benzenesulfonamide | C₂₀H₁₈F₂N₂O₄S₂ | 452.49 | Dual fluorinated sulfonamides |

Biological Activity

4-(3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-methylphenylsulfonamido)butanoic acid, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound's structure suggests possible interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 396.52 g/mol. Its complex structure features multiple functional groups, including sulfonamides and methoxy groups, which are known to influence biological activity.

Biological Activity Overview

Research indicates that sulfonamide compounds often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific biological activity of this compound has been explored through various studies.

Anticancer Activity

- Mechanism of Action : The compound may exert its anticancer effects by inhibiting specific enzymes or pathways involved in cancer cell proliferation. For instance, sulfonamide derivatives have been reported to interfere with folate metabolism, which is crucial for DNA synthesis in rapidly dividing cells .

-

Case Studies :

- A study demonstrated that similar sulfonamide derivatives showed significant cytotoxicity against various cancer cell lines such as A-549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) with IC50 values ranging from 0.02 to 0.08 μmol/mL .

- Another investigation into related compounds indicated that they could induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway .

Antioxidant Activity

The compound's potential as an antioxidant has also been evaluated. Sulfonamide derivatives typically possess radical-scavenging properties, which can protect cells from oxidative stress. In vitro assays have shown that these compounds can reduce DPPH radical levels significantly, indicating their ability to act as antioxidants .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against A-549, MCF-7 | |

| Induction of apoptosis | ||

| Antioxidant | DPPH radical-scavenging activity |

Detailed Research Findings

A comprehensive analysis of the biological activity of this compound reveals several promising avenues for research:

- In Vitro Studies : Laboratory experiments have shown that the compound inhibits the growth of various cancer cell lines. The specific pathways affected include those related to cell cycle regulation and apoptosis.

- In Vivo Studies : Preliminary animal studies suggest that the compound may reduce tumor growth in xenograft models, though further investigation is necessary to confirm these findings and elucidate mechanisms .

Q & A

Basic Research Question

- 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to confirm sulfonamide linkages and substituent positions. For example, the methoxy group (-OCH3) resonates at ~3.8 ppm (singlet), while aromatic protons appear as multiplet signals between 6.8–7.5 ppm .

- X-ray crystallography : Single-crystal analysis resolves stereochemical uncertainties. Related sulfonamide structures (e.g., N-(4-methoxyphenyl)benzenesulfonamide) show planar sulfonamide groups with dihedral angles <10° between aromatic rings, a feature critical for biological activity .

What methodological strategies are recommended for assessing the compound’s enzyme inhibition potential, and how should assay conditions be standardized?

Advanced Research Question

- Enzyme selection : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase, matrix metalloproteinases) due to the compound’s sulfonamide moieties .

- Assay design :

- Use fluorescence-based assays (e.g., FAM-labeled substrates) for real-time activity monitoring.

- Control pH (7.4) and ionic strength (150 mM NaCl) to mimic physiological conditions.

- Include positive controls (e.g., acetazolamide for carbonic anhydrase) and validate with dose-response curves (IC50 calculations) .

How can researchers address contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies often arise from variations in:

- Assay conditions : Compare buffer composition (e.g., Tris vs. phosphate) and temperature (25°C vs. 37°C) across studies .

- Structural analogs : Evaluate activity differences between N-methylated vs. non-methylated sulfonamide derivatives. For example, methylation at the 4-methoxy group reduces steric hindrance, enhancing receptor binding .

- Data normalization : Use internal standards (e.g., deuterated analogs) in LC-MS/MS workflows to minimize matrix effects .

What experimental design principles should guide in vivo pharmacokinetic studies of this compound?

Advanced Research Question

- Animal models : Use Sprague-Dawley rats or C57BL/6 mice for bioavailability studies. Administer via intravenous (IV) and oral (PO) routes to calculate absolute bioavailability (F%) .

- Sampling protocol : Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Stabilize samples with 1% formic acid to prevent degradation .

- Analytical method : Quantify using UPLC-QTOF-MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water). Monitor for metabolites (e.g., demethylated or hydrolyzed derivatives) .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to carbonic anhydrase IX. The sulfonamide group coordinates with Zn²+ in the active site, while the methoxy-phenyl moiety occupies hydrophobic pockets .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and hydrogen bond persistence (>80% simulation time) .

What analytical techniques are critical for evaluating the compound’s stability under varying storage conditions?

Basic Research Question

- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions (0.1 M HCl/NaOH) to identify degradation pathways. Monitor via HPLC-UV (λ = 254 nm) .

- Long-term stability : Store lyophilized powder at -20°C in amber vials with desiccants. Aqueous solutions (pH 7.4) degrade within 72 hours at 25°C, necessitating fresh preparation .

How does the compound’s reactivity compare to structurally related sulfonamides in nucleophilic substitution reactions?

Advanced Research Question

The electron-withdrawing sulfonamide groups reduce nucleophilicity at the butanoic acid carboxylate. Comparative studies with 4-(N,N-dimethylamino)butanoic acid show:

- Reactivity : Lower reaction rates in esterification (e.g., with methanol/H2SO4) due to steric hindrance from the dimethylphenyl groups.

- Byproduct formation : Monitor for sulfonamide cleavage products (e.g., 4-methylbenzenesulfonic acid) via LC-MS .

Table 1. Key Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.